molecular formula C10H11FO2S B14023624 Ethyl 3-fluoro-5-(methylthio)benzoate

Ethyl 3-fluoro-5-(methylthio)benzoate

Cat. No.: B14023624
M. Wt: 214.26 g/mol
InChI Key: BUBYIVPUYLQVMH-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-5-(methylthio)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 3-position and a methylthio (-SMe) group at the 5-position.

Properties

Molecular Formula

C10H11FO2S

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 3-fluoro-5-methylsulfanylbenzoate

InChI

InChI=1S/C10H11FO2S/c1-3-13-10(12)7-4-8(11)6-9(5-7)14-2/h4-6H,3H2,1-2H3

InChI Key

BUBYIVPUYLQVMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)SC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-5-(methylthio)benzoate typically involves the esterification of 3-fluoro-5-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-5-(methylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted benzoates.

Scientific Research Applications

Ethyl 3-fluoro-5-(methylthio)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-5-(methylthio)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methylthio group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(methylthio)propanoate

  • Structure: A propanoate ester with a methylthio group, identified as a key aroma compound in pineapple varieties (e.g., Tainong No. 4 and No. 6) .
  • Comparison: Unlike the benzoate backbone of the target compound, this propanoate derivative lacks aromaticity, resulting in distinct volatility and odor profiles. Its high odor activity value (OAV) in pineapples (up to 622.49 µg·kg⁻¹ in Tainong No. 4) highlights its role in flavor chemistry, whereas the aromatic fluorinated benzoate may find use in pharmaceuticals or agrochemicals due to enhanced stability .

Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate

  • Structure : Features chloro, fluoro, and trifluoromethyl substituents on the benzoate ring .
  • The fluorine at position 3 (shared with the target compound) may similarly influence lipophilicity and metabolic stability, critical in drug design .

Ethyl 3-nitro-5-(thiophen-3-yl)benzoate

  • Structure : Substituted with a nitro group and a thiophene ring, introducing strong electron-withdrawing and π-conjugated systems .
  • Comparison : The nitro group increases polarity and reactivity compared to the methylthio group in the target compound, making it more suitable for applications requiring electrophilic intermediates .

Physical and Chemical Properties

Table 1: Substituent Impact on Key Properties

Compound Substituents Key Properties Applications References
Ethyl 3-fluoro-5-(methylthio)benzoate 3-F, 5-SMe High lipophilicity, moderate reactivity Pharmaceuticals, agrochemicals
Ethyl 3-(methylthio)propanoate Methylthio on propanoate Volatile, fruity aroma Flavoring agents
Ethyl 3-chloro-2-fluoro-5-(CF₃)benzoate 3-F, 2-Cl, 5-CF₃ High electron-withdrawing, stable Synthetic intermediates
Methyl benzoate Unsubstituted benzoate Low polarity, solvent properties Polymers, cosmetics
  • Spectroscopic Behavior : Analogous to ethyl acetate and methyl benzoate (), substituents like fluorine and methylthio may alter UV-Vis or NMR spectra due to electronic effects .

Reactivity and Functional Group Interactions

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic size and higher electronegativity may lead to stronger hydrogen bonding compared to chlorine in analogues like Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate .
  • Methylthio vs.

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